molecular formula C10H13F2N B2711503 [1-(2,4-Difluorophenyl)propan-2-yl](methyl)amine CAS No. 1247852-72-7

[1-(2,4-Difluorophenyl)propan-2-yl](methyl)amine

Cat. No.: B2711503
CAS No.: 1247852-72-7
M. Wt: 185.218
InChI Key: CHIXUELEUNIOLJ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)propan-2-ylamine: is an organic compound with the molecular formula C10H14F2N It is characterized by the presence of a difluorophenyl group attached to a propan-2-yl chain, which is further linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)propan-2-ylamine typically involves the reaction of 2,4-difluorophenylpropan-2-one with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(2,4-Difluorophenyl)propan-2-ylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols.

Scientific Research Applications

Chemistry: In chemistry, 1-(2,4-Difluorophenyl)propan-2-ylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

Medicine: Research is ongoing to explore the potential therapeutic applications of 1-(2,4-Difluorophenyl)propan-2-ylamine. It may have applications in the development of new drugs or treatments for various medical conditions.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for specific industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)propan-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

    1-(2,4-Difluorophenyl)propan-2-one: This compound is structurally similar but lacks the methylamine group.

    2,4-Difluorophenylpropan-2-ylamine: Similar in structure but with different substituents on the phenyl ring.

Uniqueness: The presence of both the difluorophenyl group and the methylamine group in 1-(2,4-Difluorophenyl)propan-2-ylamine gives it unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-N-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(13-2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIXUELEUNIOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247852-72-7
Record name [1-(2,4-difluorophenyl)propan-2-yl](methyl)amine
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